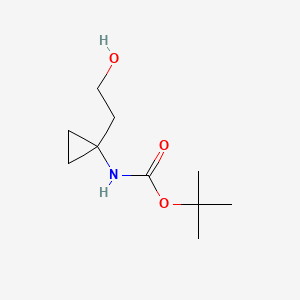
Pyridine-2-thioacetonitrile
Übersicht
Beschreibung
Pyridine-2-thioacetonitrile is an organic compound with the molecular formula C7H6N2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both a nitrile and a thio group
Wirkmechanismus
Target of Action
Pyridine-2-thioacetonitrile, also known as 2-(Pyridin-2-ylsulfanyl)acetonitrile, is a pyridine derivative. Pyridine-containing compounds have been found to have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . The primary targets of pyridine derivatives are often enzymes involved in various biochemical pathways .
Mode of Action
For instance, some pyridine derivatives have been found to act as chelating agents . They can form stable complexes with metal ions, which can interfere with the normal functioning of certain enzymes and proteins .
Biochemical Pathways
Pyridine compounds, including this compound, are key metabolites of both the salvage pathway for NAD and the biosynthesis of related secondary compounds . They are involved in multiple cellular processes that maintain cell growth and metabolism . The exact biochemical pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of pyridine derivatives can vary widely depending on their specific chemical structures . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a chelating agent, it could disrupt the normal functioning of certain enzymes and proteins, potentially leading to various cellular effects . If it targets enzymes involved in cell growth and metabolism, it could have significant effects on these processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells and tissues and their physiological state.
Biochemische Analyse
Biochemical Properties
Pyridine derivatives have been studied for their biological and pharmacological activities . For instance, some pyridine derivatives have shown antibacterial properties .
Cellular Effects
Pyridine derivatives have been shown to exhibit potent cytotoxic activities against various cancer cell lines . They have been found to disrupt key cellular signaling pathways, suggesting a potential mechanism of action .
Molecular Mechanism
Pyridine derivatives have been shown to have strong binding affinities to certain proteins, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Temporal Effects in Laboratory Settings
Pyridine derivatives have been shown to exhibit potent cytotoxic activities with minimal selectivity toward normal cells .
Metabolic Pathways
Pyrimidine ribonucleotides, which include pyridine structures, are essential for cell growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-2-thioacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanothioacetamide with a suitable pyridine derivative. This reaction typically requires a base, such as sodium hydroxide, and is conducted in an ethanol solution .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the use of transition metal catalysts to facilitate the formation of the pyridine ring and subsequent functionalization to introduce the thio and nitrile groups .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2-thioacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Pyridine-2-thioacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Thienopyridine: A derivative of pyridine with a sulfur atom in the ring.
Pyridine-2-carboxaldehyde: A pyridine derivative with an aldehyde group.
Pyridine-2-thiol: A pyridine derivative with a thiol group .
Uniqueness: Pyridine-2-thioacetonitrile is unique due to the presence of both a nitrile and a thio group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylsulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUASYCJHJLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B3153064.png)













